Methyltriphenylphosphonium chloride

Catalog No.
S801317
CAS No.
1031-15-8
M.F
C19H18ClP
M. Wt
312.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltriphenylphosphonium chloride

CAS Number

1031-15-8

Product Name

Methyltriphenylphosphonium chloride

IUPAC Name

methyl(triphenyl)phosphanium;chloride

Molecular Formula

C19H18ClP

Molecular Weight

312.8 g/mol

InChI

InChI=1S/C19H18P.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1

InChI Key

QRPRIOOKPZSVFN-UHFFFAOYSA-M

SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Phase-Transfer Catalyst

MTPC is a well-established phase-transfer catalyst, facilitating reactions between immiscible phases like water and organic solvents. This property allows researchers to conduct reactions that wouldn't be possible under normal conditions. For instance, MTPC has been used in the regio-controlled ring-opening polymerization of substituted epoxides, leading to the creation of specific polymer structures crucial in material science [].

Corrosion Inhibition

MTPC demonstrates promising potential in mitigating iron corrosion. Studies suggest it forms a protective film on the iron surface, hindering the interaction with corrosive agents. This characteristic makes MTPC a valuable candidate for developing anti-corrosion coatings in various industrial applications [].

Neoplasm Inhibition

Recent research explores the anti-tumor properties of MTPC. Studies indicate its ability to target and disrupt the function of mitochondria in cancer cells, potentially leading to cell death. While further investigation is needed, MTPC presents an intriguing avenue for exploring novel cancer treatment strategies [].

Methyltriphenylphosphonium chloride is a quaternary ammonium salt with the chemical formula C19H18ClPC_{19}H_{18}ClP. It consists of a methyl group and three phenyl groups attached to a phosphorus atom, making it a member of the phosphonium family. This compound is typically encountered as a white crystalline solid and is soluble in polar solvents like water and alcohols. Its structure enables it to act as a versatile reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are essential intermediates in various

As a phase-transfer catalyst, MTPP-Cl shuttles organic anions between aqueous and organic phases. The positively charged phosphonium cation (P(C₆H₅)₃CH₃)⁺ interacts with the negatively charged organic anion (R⁻) in the organic phase, forming a lipophilic ion pair. This ion pair can then migrate into the aqueous phase due to the ionic interaction with the counterion (Cl⁻) remaining in the organic phase. Once in the aqueous phase, the organic anion can participate in the reaction with the desired substrate [].

  • Wittig Reaction: This compound can be deprotonated to form methyltriphenylphosphonium ylide, which is a key intermediate in the Wittig reaction. This reaction allows for the synthesis of alkenes from aldehydes or ketones.
  • Michaelis–Arbuzov Reaction: It can also undergo alkylation reactions, forming new phosphonium salts through interactions with alkyl halides, which can lead to the formation of phosphonates and other derivatives .
  • Intramolecular C-Alkylation: In certain conditions, methyltriphenylphosphonium chloride can undergo intramolecular C-alkylation, resulting in the formation of exocyclic phosphonium salts .

Methyltriphenylphosphonium chloride has been studied for its biological properties, particularly its role in cellular processes. It has been noted for its potential to inhibit mitochondrial function due to its ability to accumulate within mitochondria, affecting cellular respiration and energy production. This property has made it useful in studies related to mitochondrial diseases and apoptosis . Moreover, it exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent .

The synthesis of methyltriphenylphosphonium chloride can be achieved through several methods:

  • Direct Alkylation: A common method involves the reaction of triphenylphosphine with methyl halides (such as methyl iodide or methyl bromide). The general reaction is as follows:
    Triphenylphosphine+Methyl HalideMethyltriphenylphosphonium Halide\text{Triphenylphosphine}+\text{Methyl Halide}\rightarrow \text{Methyltriphenylphosphonium Halide}
  • Using Acetone: Another approach includes mixing triphenylphosphine with acetone and ethyl chloride under pressure conditions, leading to the formation of the desired product .

These methods highlight the compound's accessibility for laboratory synthesis.

Methyltriphenylphosphonium chloride finds applications across various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing alkenes via the Wittig reaction.
  • Biological Research: Its properties are exploited in studies of mitochondrial function and cancer research.
  • Chemical Industry: It is utilized in the production of phosphonium ylides and other organophosphorus compounds that are valuable in pharmaceuticals and agrochemicals .

Research indicates that methyltriphenylphosphonium chloride interacts with biological membranes due to its lipophilic nature. Its accumulation in mitochondria leads to alterations in membrane potential and disrupts normal mitochondrial function. Studies have shown that this compound can induce apoptosis in cancer cells by triggering mitochondrial pathways, making it a subject of interest for further pharmacological investigations .

Methyltriphenylphosphonium chloride shares similarities with other phosphonium salts but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TriphenylphosphineTertiary PhosphineUsed primarily as a ligand in coordination chemistry.
Tetraphenylphosphonium chlorideQuaternary PhosphoniumExhibits stronger ionic character due to four phenyl groups.
Methyltriphenylphosphonium iodideQuaternary PhosphoniumSimilar structure but differs by halide type; used similarly in reactions.
Tetrakis(hydroxymethyl)phosphonium chlorideHydroxymethyl PhosphoniumUsed primarily for textile applications; less versatile than methyltriphenylphosphonium chloride.

Methyltriphenylphosphonium chloride's unique combination of properties makes it particularly valuable for synthetic organic chemistry and biological research applications.

UNII

0Z16KIM767

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1031-15-8

Wikipedia

Methyl(triphenyl)phosphonium chloride

Dates

Modify: 2023-08-15

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